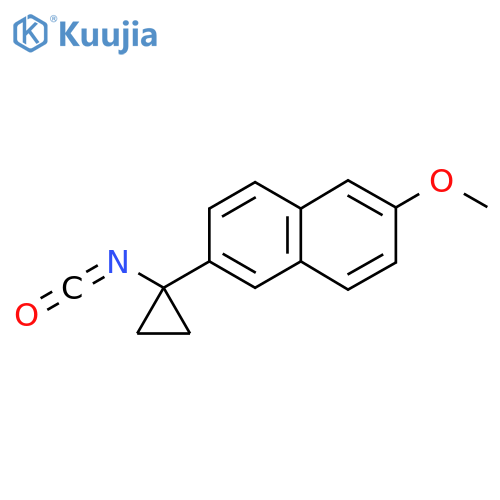Cas no 2649081-04-7 (2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene)

2649081-04-7 structure
商品名:2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene
- EN300-1805288
- 2649081-04-7
-
- インチ: 1S/C15H13NO2/c1-18-14-5-3-11-8-13(4-2-12(11)9-14)15(6-7-15)16-10-17/h2-5,8-9H,6-7H2,1H3
- InChIKey: DYVFLQKOMAZOIJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC2=C(C=1)C=CC(=C2)C1(CC1)N=C=O
計算された属性
- せいみつぶんしりょう: 239.094628657g/mol
- どういたいしつりょう: 239.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1805288-0.05g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-0.1g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-10g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-1g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-0.5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-1.0g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1805288-2.5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-0.25g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1805288-5.0g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1805288-5g |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene |
2649081-04-7 | 5g |
$2858.0 | 2023-09-19 |
2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
2649081-04-7 (2-(1-isocyanatocyclopropyl)-6-methoxynaphthalene) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
